2-[(Dimethylamino)methyl]-4-ethylbenzenol
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Description
The compound "2-[(Dimethylamino)methyl]-4-ethylbenzenol" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities, particularly the dimethylamino group attached to different aromatic systems. These compounds are of interest due to their biological activities, such as antitumor properties, and their potential use in the synthesis of other chemically significant molecules .
Synthesis Analysis
The synthesis of related compounds involves the formation of intermediates such as diazonium salts and the use of appropriately substituted anthracenes or other starting materials. For instance, the synthesis of 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H-dibenz[de,h]isoquinoline-1,3-diones with various substituents has been reported, which shows the versatility of the dimethylamino group in medicinal chemistry . Another example is the preparation of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate, which was used to synthesize fused heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of compounds containing the dimethylamino group has been studied using techniques such as X-ray diffraction. For example, the crystallographic data for a compound with a dimethylamino group attached to a phenyl ring has been reported, providing insights into the molecular conformation and intermolecular interactions . These studies are crucial for understanding the relationship between structure and biological activity.
Chemical Reactions Analysis
The dimethylamino group is known to participate in various chemical reactions, contributing to the biological activity of the molecules. The papers describe the antitumor activity of compounds with this functional group, and quantitative structure-activity relationship (QSAR) studies have been conducted to understand the effect of different substituents on biological potency . The reactivity of the dimethylamino group also allows for further chemical modifications, as seen in the synthesis of nonlinear optical materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds with the dimethylamino group are influenced by the presence of this group and other substituents. For example, the solubility, thermal properties, and second-harmonic generation (SHG) activity of NLO materials can be affected by the nature of the anion paired with a dimethylamino-containing cation . Additionally, the lipophilicity and electron-withdrawing effects of substituents on the dimethylamino group can significantly impact antiviral activity .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards. It would also involve looking at safety data sheets and other safety information.
Future Directions
This would involve a discussion of potential future research directions, such as new synthesis methods, new reactions, or new applications for the compound.
Please note that this is a general guide and the specific details would depend on the particular compound. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
2-[(dimethylamino)methyl]-4-ethylphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-9-5-6-11(13)10(7-9)8-12(2)3/h5-7,13H,4,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBZQLGCTYKSMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)CN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60204542 |
Source
|
Record name | o-Cresol, alpha-(dimethylamino)-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Dimethylamino)methyl]-4-ethylbenzenol | |
CAS RN |
55955-99-2 |
Source
|
Record name | o-Cresol, alpha-(dimethylamino)-4-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055955992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Cresol, alpha-(dimethylamino)-4-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60204542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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